(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-30-18-12-14(6-7-17(18)26)13-19-20(27)22-21(31-19)24-10-8-23(9-11-24)15-4-2-3-5-16(15)25(28)29/h2-7,12-13,26H,8-11H2,1H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFILONIINLJCQ-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a thiazole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on recent research findings.
Synthesis
The compound is synthesized through a multi-step process involving the Biginelli reaction, which combines aldehydes, thiourea, and dicarbonyl compounds under specific conditions to yield thiazole derivatives. The introduction of functional groups such as methoxy and nitro enhances the compound's bioactivity and solubility.
Anticancer Properties
Recent studies have demonstrated that related thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against M-HeLa (cervical adenocarcinoma) with IC50 values indicating potent activity.
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | M-HeLa | 0.015 | 10 |
| Compound B | Chang Liver | 0.150 | 7 |
| This compound | M-HeLa | TBD | TBD |
The selectivity index (SI), which compares the IC50 values in normal versus cancer cells, is crucial for evaluating the therapeutic potential and safety of these compounds.
The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of specific protein kinases that play a role in cell proliferation and survival. For example, studies have indicated that certain thiazole-based compounds can inhibit DYRK1A and CDK5 kinases, leading to apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, related thiazole compounds have shown antimicrobial activity against various pathogens. For instance, some derivatives exhibit selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of several thiazole derivatives on M-HeLa cells. The results indicated that compounds with electron-donating groups at specific positions on the aromatic ring exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiazole derivatives, revealing that modifications at the 4-position of the thiazole ring significantly improved activity against resistant bacterial strains.
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole derivatives highlights the importance of substituent types and positions on the benzylidene moiety in determining biological activity. Key findings include:
- Methoxy Substitution : The presence of methoxy groups enhances solubility and bioactivity.
- Nitro Group Influence : Nitro substitutions can increase cytotoxicity through enhanced interactions with cellular targets.
Scientific Research Applications
Structure and Composition
The compound's molecular formula is , featuring a thiazole ring, a piperazine moiety, and a hydroxymethoxybenzylidene group. Its structural characteristics are essential for understanding its biological activities.
Physical Properties
- Molecular Weight : 364.45 g/mol
- Appearance : Typically appears as a crystalline solid.
- Solubility : Soluble in organic solvents, with limited solubility in water.
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines:
-
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of tubulin polymerization, which disrupts mitotic processes.
- Case Study :
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial properties. The presence of the piperazine ring enhances the bioactivity against various bacterial strains.
- Research Findings :
- Compounds structurally related to the target compound showed effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanistic studies suggested that these compounds disrupt bacterial cell wall synthesis.
Neuropharmacological Effects
There is emerging evidence suggesting that thiazole derivatives can act on neurotransmitter systems, particularly involving serotonin receptors.
- Potential Applications :
| Compound Name | IC50 (mM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| (E)-5-(4-hydroxy-3-methoxybenzylidene)thiazole | 0.39 | MCF-7 Breast Cancer | Apoptosis induction, tubulin inhibition |
| (E)-5-(3-methoxyphenyl)thiazole | 0.77 | MDA-MB-231 Breast Cancer | Cell cycle arrest |
| Piperazine derivative | 0.25 | HL-60 Leukemia | Disruption of cell wall synthesis |
Table 2: Antimicrobial Activity Overview
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| (E)-5-(4-hydroxy-3-methoxybenzylidene)thiazole | E. coli | 15 |
| (E)-5-(3-nitrophenyl)piperazine derivative | S. aureus | 18 |
| Thiazole derivative | Pseudomonas aeruginosa | 12 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolone derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation. Below is a detailed comparison of the target compound with structurally analogous molecules:
Substituent Effects on the Benzylidene Moiety
- This combination may enhance solubility and target interaction compared to simpler benzylidene derivatives .
- (E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one (): Lacks the hydroxyl group, reducing hydrogen-bonding capacity.
- (5E)-5-(4-Hydroxybenzylidene)-2-[4-(4-chlorophenyl)piperazin-1-yl]thiazol-4(5H)-one (): The 4-hydroxybenzylidene group retains hydrogen-bonding but lacks the methoxy group, altering solubility and steric interactions. The 4-chlorophenylpiperazine substituent provides moderate electron withdrawal compared to the nitro group .
Substituent Effects on the Piperazine Ring
- Target Compound : The 2-nitrophenyl group on piperazine introduces strong electron-withdrawing effects, which can enhance binding to serotonin or dopamine receptors, as seen in related arylpiperazine drugs .
- (5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-(3-nitrobenzylidene)thiazol-4(5H)-one (): Features a 3-nitrobenzylidene group (electron-withdrawing) and a 4-methylphenylpiperazine (electron-donating). The reversed nitro position on the benzylidene may reduce planarity and π-π stacking efficiency compared to the target compound .
Data Tables
Table 1: Structural and Electronic Comparison of Thiazolone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
